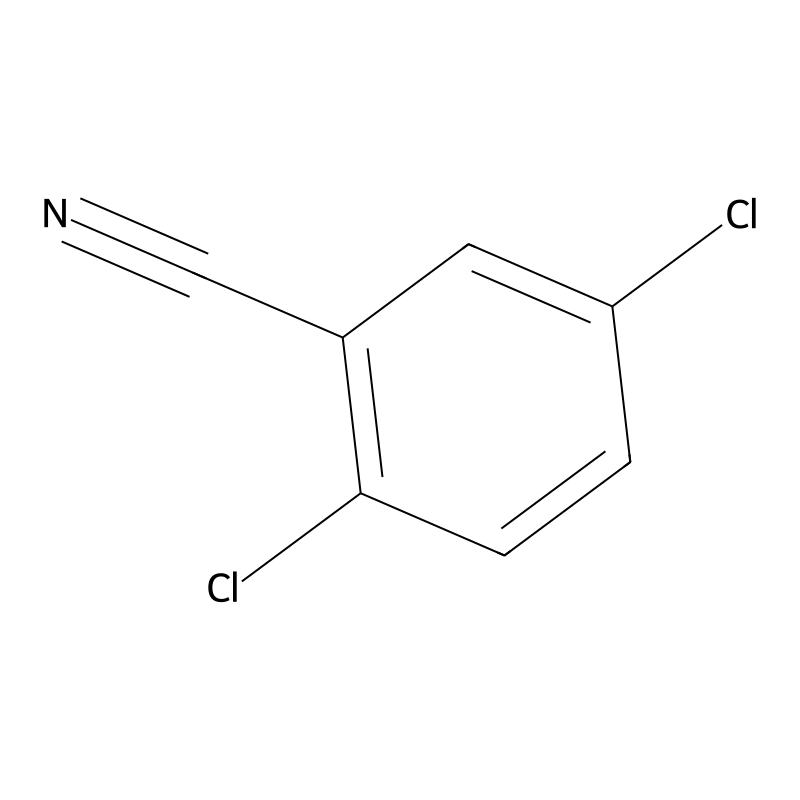

2,5-Dichlorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Theoretical Studies

One study used computational methods to analyze the molecule's structure, vibrational frequencies, and other thermodynamic properties. This information can be helpful for understanding the molecule's behavior and potential reactivity. )]

Intermediate for Organic Synthesis

,5-Dichlorobenzonitrile's chemical structure suggests it could be a useful intermediate for the synthesis of other organic compounds. The presence of the nitrile group (C≡N) and two chlorine atoms makes it a versatile building block for further chemical transformations. However, specific research on its use in organic synthesis is not readily available in public scientific databases.

2,5-Dichlorobenzonitrile is an organic compound with the molecular formula . It features a benzene ring substituted with two chlorine atoms at the 2 and 5 positions and a nitrile group (-C≡N) at the 1 position. This compound is characterized by its pale yellow crystalline appearance and is soluble in organic solvents like acetone and chloroform. Due to its structure, it exhibits unique chemical properties and reactivity, making it valuable in various applications, particularly in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Currently, there is no documented information regarding a specific mechanism of action for 2,5-Dichlorobenzonitrile in biological systems.

As with most chemicals, it is advisable to handle 2,5-Dichlorobenzonitrile with care due to potential hazards. Specific data on toxicity is limited, but the presence of chlorine atoms suggests potential irritation and corrosive effects. The nitrile group can also be a reactive site. Following standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood, is recommended [].

- Nucleophilic Substitution: The nitrile group can be replaced by nucleophiles in reactions such as hydrolysis to form 2,5-dichlorobenzoic acid.

- Aromatic Substitution: The chlorine atoms can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

- Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under specific conditions .

Several methods exist for synthesizing 2,5-dichlorobenzonitrile:

- Ammoxidation: A novel approach involves the direct ammoxidation of 2,5-dichlorobenzyl chloride. This method has demonstrated higher yields at lower temperatures compared to traditional methods .

- Cyanation of Trichlorobenzene: Another method involves heating 1,2,4-trichlorobenzene with cuprous cyanide and a high-boiling tertiary amine. This process leads to the formation of 2,5-dichlorobenzonitrile as a product of cyanation followed by hydrolysis .

- Chloromethylation: Chloromethylation of para-dichlorobenzene followed by catalyzed ammoxidation has also been reported as an effective route for synthesizing this compound .

2,5-Dichlorobenzonitrile serves multiple purposes in various fields:

- Organic Synthesis: It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Research: The compound is often used in laboratories for studying reaction mechanisms involving nitriles and chlorinated compounds.

- Herbicides and Pesticides: Its biological activity makes it a candidate for development into herbicides or pesticides .

Interaction studies involving 2,5-dichlorobenzonitrile primarily focus on its reactivity with biological molecules and other chemical species. Investigations into its potential toxicity have highlighted concerns regarding its effects on human health and environmental impact. Studies have shown that exposure to this compound can lead to acute toxicity; thus, understanding its interactions is crucial for safety assessments .

Several compounds share structural similarities with 2,5-dichlorobenzonitrile. Below are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,4-Dichlorobenzonitrile | Two chlorine atoms at positions 2 and 4 | Higher reactivity due to proximity of substituents |

| 3,5-Dichlorobenzonitrile | Two chlorine atoms at positions 3 and 5 | Different electronic distribution affecting reactivity |

| 3-Chloro-4-fluorobenzonitrile | One chlorine atom at position 3 and one fluorine at position 4 | Exhibits distinct physical properties due to fluorine |

| 2-Chlorobenzonitrile | One chlorine atom at position 2 | Simpler structure leading to different synthetic pathways |

The uniqueness of 2,5-dichlorobenzonitrile lies in its specific arrangement of functional groups which influences its chemical behavior and applications compared to these similar compounds. Its distinct reactivity patterns make it particularly useful in targeted organic synthesis processes .

Molecular Structure and Crystallography

2,5-Dichlorobenzonitrile is an aromatic organic compound with the molecular formula C₇H₃Cl₂N and a molecular weight of 172.01 grams per mole [1] [2] [3]. The compound features a benzene ring substituted with two chlorine atoms at the 2nd and 5th positions and a nitrile functional group (-C≡N) attached to the benzene ring [1] [4]. The International Union of Pure and Applied Chemistry name for this compound is 2,5-dichlorobenzonitrile, and it is registered under Chemical Abstracts Service number 21663-61-6 [1] [2] [3].

The molecular structure can be represented by the Simplified Molecular-Input Line-Entry System notation: C1=CC(=C(C=C1Cl)C#N)Cl [3] [4]. The International Chemical Identifier key for this compound is LNGWRTKJZCBXGT-UHFFFAOYSA-N [1] [2] [3]. The compound exhibits a dipole moment of 3.82 Debye units, indicating significant molecular polarity due to the electronegative chlorine atoms and the nitrile group [5].

Crystallographic studies have revealed important structural information about 2,5-dichlorobenzonitrile and related compounds [6] [7]. The compound crystallizes in a monoclinic crystal system, and X-ray diffraction analysis has been employed to determine precise atomic positions and intermolecular interactions [6]. Studies of related dichlorobenzonitrile compounds have shown that these molecules can form π-stacking arrangements in the solid state, with intermolecular interactions playing crucial roles in crystal packing [6] [7].

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 21663-61-6 | [1] [2] [3] |

| Molecular Formula | C₇H₃Cl₂N | [1] [2] [3] |

| Molecular Weight (g/mol) | 172.01 | [1] [2] [3] |

| IUPAC Standard InChI | InChI=1S/C7H3Cl2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | [1] [2] |

| IUPAC Standard InChIKey | LNGWRTKJZCBXGT-UHFFFAOYSA-N | [1] [2] [3] |

| SMILES | C1=CC(=C(C=C1Cl)C#N)Cl | [3] [4] |

| MDL Number | MFCD00019741 | [3] [4] |

| Dipole Moment (D) | 3.82 | [5] |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of 2,5-dichlorobenzonitrile has been performed using multiple analytical techniques [8]. Fourier Transform Infrared and Fourier Transform Raman spectroscopy studies have provided detailed vibrational analysis of the molecule [8]. The experimental spectra have been compared with quantum chemical theoretical calculations using Møller-Plesset perturbation theory and Density Functional Theory methods [8].

The infrared spectrum of 2,5-dichlorobenzonitrile exhibits characteristic absorption bands that correspond to specific molecular vibrations [9] [8]. The nitrile group displays a sharp, intense absorption band around 2230 wavenumbers, which is typical for aromatic nitriles [8]. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumbers region, while the aromatic carbon-carbon stretching modes are observed in the 1400-1600 wavenumbers range [8]. The carbon-chlorine stretching vibrations are typically found in the 800-900 wavenumbers region [8].

Nuclear magnetic resonance spectroscopy provides crucial structural information for 2,5-dichlorobenzonitrile [10] [11]. The proton nuclear magnetic resonance spectrum in deuterated chloroform would be expected to show signals in the aromatic region between 7.0-8.0 parts per million, corresponding to the three aromatic hydrogen atoms [10]. The carbon-13 nuclear magnetic resonance spectrum would display multiple signals corresponding to the aromatic carbon atoms and the nitrile carbon, with the nitrile carbon typically appearing around 115-120 parts per million [12].

Mass spectrometry analysis of 2,5-dichlorobenzonitrile shows a molecular ion peak at mass-to-charge ratio 172, corresponding to the molecular weight of the compound [13]. The electron ionization mass spectrum exhibits characteristic fragmentation patterns typical of chlorinated aromatic compounds [13]. The isotope pattern in the mass spectrum reflects the presence of two chlorine atoms, with the molecular ion cluster showing the expected intensity ratios due to chlorine isotopes [13].

| Spectroscopic Technique | Characteristic Data | Reference |

|---|---|---|

| Infrared (nitrile stretch) | ~2230 cm⁻¹ | [8] |

| Infrared (aromatic C-H) | 3000-3100 cm⁻¹ | [8] |

| Infrared (aromatic C=C) | 1400-1600 cm⁻¹ | [8] |

| Infrared (C-Cl stretch) | 800-900 cm⁻¹ | [8] |

| ¹H Nuclear Magnetic Resonance | Aromatic region: 7.0-8.0 ppm (3H) | [10] |

| Mass Spectrometry | Molecular ion peak at m/z 172 | [13] |

Thermodynamic Properties

Melting and Boiling Points

The melting point of 2,5-dichlorobenzonitrile has been consistently reported across multiple sources as falling within the range of 128-132 degrees Celsius [3] [14] [15] [16] [17] [18]. More specific measurements indicate values of 126.5-132.5 degrees Celsius for clear melt transitions [14] [17]. The compound typically exhibits a melting point of 129-133 degrees Celsius according to Tokyo Chemical Industry specifications [16]. The relatively high melting point reflects the strong intermolecular forces present in the crystalline solid, including dipole-dipole interactions and π-π stacking between aromatic rings [15] [18].

The boiling point of 2,5-dichlorobenzonitrile has been predicted using computational methods to be approximately 247.6 ± 20.0 degrees Celsius [15] [18]. This predicted value is consistent with the molecular structure and intermolecular forces expected for this compound [15]. The boiling point reflects the energy required to overcome intermolecular attractions in the liquid phase and transition to the gas phase [18].

The flash point of 2,5-dichlorobenzonitrile has been calculated as 103.9 ± 16.0 degrees Celsius [15]. This parameter is important for understanding the compound's volatility and potential fire hazards during handling and storage [15]. The relatively high flash point indicates that the compound has low volatility at room temperature [15].

| Thermal Property | Value (°C) | Reference |

|---|---|---|

| Melting Point | 128-132 | [3] [14] [15] [16] [17] [18] |

| Melting Point (clear melt) | 126.5-132.5 | [14] [17] |

| Boiling Point (predicted) | 247.6 ± 20.0 | [15] [18] |

| Flash Point | 103.9 ± 16.0 | [15] |

Density and Solubility Profiles

The density of 2,5-dichlorobenzonitrile has been predicted to be 1.40 ± 0.1 grams per cubic centimeter [15] [18]. This relatively high density is consistent with the presence of two chlorine atoms in the molecular structure, which contribute significantly to the molecular mass [15]. The predicted density value has been calculated using computational methods based on molecular structure and intermolecular interactions [18].

The refractive index of 2,5-dichlorobenzonitrile is reported as 1.584 [15]. This optical property provides information about the compound's light-bending characteristics and is related to its molecular polarizability and electronic structure [15].

Vapor pressure measurements indicate that 2,5-dichlorobenzonitrile has extremely low volatility, with a vapor pressure of 0.0 ± 0.5 millimeters of mercury at 25 degrees Celsius [15]. This low vapor pressure confirms that the compound remains predominantly in the solid phase under standard atmospheric conditions [15].

The solubility profile of 2,5-dichlorobenzonitrile shows limited water solubility, with approximately 25 parts per million soluble in water at 25 degrees Celsius [19]. This low aqueous solubility is typical for chlorinated aromatic compounds and reflects the hydrophobic nature of the molecule [19]. The compound demonstrates much better solubility in organic solvents, particularly methanol, where it shows significant dissolution [16] [18]. The limited water solubility is attributed to the hydrophobic aromatic ring system and the electronegative chlorine substituents, which do not readily form hydrogen bonds with water molecules [16] [18].

| Physical Property | Value | Reference |

|---|---|---|

| Density (predicted) | 1.40 ± 0.1 g/cm³ | [15] [18] |

| Refractive Index | 1.584 | [15] |

| Vapor Pressure (25°C) | 0.0 ± 0.5 mmHg | [15] |

| Water Solubility (25°C) | 25 ppm | [19] |

| Organic Solvent Solubility | Soluble in methanol | [16] [18] |

Reactivity and Stability Under Varied Conditions

2,5-Dichlorobenzonitrile exhibits remarkable thermal stability under normal conditions [20] [19]. The compound is described as thermally extremely stable, with no significant decomposition occurring under standard storage and handling conditions [19]. This exceptional thermal stability is attributed to the stable aromatic ring system and the strong carbon-nitrogen triple bond of the nitrile group [20] [19].

The compound demonstrates stability under normal atmospheric conditions and does not undergo hazardous polymerization reactions [20]. Under standard storage conditions, 2,5-dichlorobenzonitrile remains chemically stable when kept sealed in dry environments at room temperature [18]. The stability profile indicates that the compound does not readily decompose or react with atmospheric moisture or oxygen under ambient conditions [20].

Chemical reactivity studies indicate that 2,5-dichlorobenzonitrile can undergo various substitution reactions typical of chlorinated aromatic compounds . The chlorine atoms can be substituted with other functional groups under appropriate reaction conditions, utilizing reagents such as sodium methoxide or potassium tert-butoxide in suitable solvents . The nitrile group can be reduced to an amine group using strong reducing agents like lithium aluminum hydride in anhydrous ether conditions .

Oxidation reactions can convert the nitrile group to corresponding carboxylic acids using oxidizing agents such as potassium permanganate in acidic media . These reactions typically proceed under controlled conditions and may require elevated temperatures or extended reaction times .

Hydrolysis reactions of the nitrile group can occur under specific conditions, particularly in biological systems where enzymes such as nitrilase, amidase, and nitrilhydratase can catalyze the conversion to corresponding amides and carboxylic acids [22]. Environmental degradation studies have shown that dichlorobenzonitrile compounds can undergo enzymatic hydrolysis in soil and aquatic environments, generating metabolites such as dichlorobenzamide and dichlorobenzoic acid derivatives [22] [23].

The compound exhibits stability to photodegradation and metabolic degradative processes under most environmental conditions [24]. However, under specific anaerobic conditions, the compound can undergo reductive dechlorination reactions [22]. The persistence of 2,5-dichlorobenzonitrile and its potential metabolites in environmental systems has been documented in various biodegradation studies [22] [23].

| Stability Parameter | Characteristic | Reference |

|---|---|---|

| Thermal Stability | Thermally extremely stable | [19] |

| Chemical Stability | Stable under normal conditions | [20] |

| Atmospheric Stability | No hazardous reactions with air | [20] |

| Storage Stability | Stable when sealed in dry conditions | [18] |

| Hydrolysis Susceptibility | Resistant to hydrolysis under normal conditions | [24] |

| Photostability | Stable to photodegradation | [24] |

Conventional Synthesis Routes

Cyanation of 1,2,4-Trichlorobenzene

The direct cyanation of 1,2,4-trichlorobenzene represents one of the most straightforward approaches for synthesizing 2,5-dichlorobenzonitrile. This method involves the nucleophilic substitution of a chlorine atom with a cyano group using copper-catalyzed cyanation protocols [1] [2]. The reaction typically employs cuprous cyanide in combination with sodium cyanide as the cyanating agents, with dimethylformamide serving as the solvent medium [3] [2].

The reaction mechanism proceeds through the formation of an organocopper intermediate, where the copper center facilitates the activation of the aryl halide bond [2] [4]. The nucleophilic cyanide ion then attacks the activated aromatic carbon, leading to the displacement of chlorine and formation of the desired nitrile product [2]. Temperature control is critical for this transformation, with optimal conditions typically ranging from 160 to 180 degrees Celsius [5] [2].

Research has demonstrated that the regioselectivity of this reaction can be influenced by the electronic properties of the trichlorobenzene substrate [1] [2]. The presence of multiple chlorine substituents creates a complex electronic environment, where the most electrophilic carbon center becomes the preferred site for cyanation [2]. Studies have shown yields ranging from 75 to 85 percent under optimized conditions [5] [2].

Hydrolysis of Intermediate Nitriles

The hydrolysis pathway represents an alternative synthetic strategy that involves the controlled conversion of intermediate nitrile compounds to the target 2,5-dichlorobenzonitrile [6] [7]. This approach is particularly valuable when starting from readily available precursor molecules that can be efficiently transformed through selective hydrolysis reactions [6] [7].

Enzymatic hydrolysis using nitrile hydratases has emerged as a promising method for achieving high selectivity in nitrile transformations [6] [7]. These enzymes catalyze the hydration of nitriles to form amides, which can then be further processed to yield the desired nitrile products through controlled dehydration reactions [6] [7]. The specificity of these enzymes allows for excellent chemoselectivity, avoiding unwanted side reactions that commonly occur with chemical hydrolysis methods [6] [7].

Recent developments in biocatalytic systems have demonstrated the potential for using whole-cell biocatalysts containing nitrile-hydrolyzing enzymes [6] [7]. These systems offer advantages in terms of operational stability and the ability to process complex substrate mixtures [6] [7]. Research has shown that bacterial strains such as Rhodococcus species exhibit broad substrate specificity for aromatic nitriles, making them suitable candidates for industrial applications [6].

Catalytic Systems and Reaction Optimization

Modern catalytic approaches for 2,5-dichlorobenzonitrile synthesis have focused on developing more efficient and selective transformation methods. Nickel-catalyzed systems have shown particular promise due to their ability to operate under milder conditions while maintaining high functional group tolerance [1] [8] [9].

The nickel-triphos catalytic system represents a significant advancement in reductive cyanation methodology [1]. This system utilizes 1,1,1-tris(diphenylphosphinomethyl)ethane as a tridentate ligand that stabilizes key nickel intermediates throughout the catalytic cycle [1]. The reaction proceeds through the formation of nickel(I) species that facilitate carbon-carbon bond formation via isocyanate intermediates [1]. Under optimized conditions, this system achieves yields of 83 to 97 percent for a broad range of aryl chloride substrates [1].

Palladium-catalyzed systems have also demonstrated significant utility, particularly when employing non-toxic cyanide sources such as potassium ferrocyanide [9] [10]. The use of JosiPhos ligands in combination with nickel(II) precatalysts has enabled efficient cyanation reactions under aqueous biphasic conditions [9]. These conditions overcome the inherent insolubility challenges associated with ferrocyanide salts while maintaining high catalytic activity [9].

Reaction optimization studies have revealed the critical importance of additive selection in achieving optimal performance [9] [11]. The inclusion of tetrabutylammonium hydrogen sulfate has been shown to significantly improve reaction rates and conversion levels in palladium-catalyzed systems [9]. Similarly, the careful selection of reducing agents is crucial for avoiding undesired side reactions such as nitrile reduction or substrate hydrogenolysis [12].

Green Chemistry Approaches

The development of environmentally benign synthetic methods for 2,5-dichlorobenzonitrile has become increasingly important as the chemical industry seeks to reduce its environmental footprint [13] [14]. Several innovative approaches have emerged that align with green chemistry principles while maintaining synthetic efficiency [13] [14].

Microwave-assisted synthesis represents a particularly attractive green approach due to its ability to dramatically reduce reaction times and energy consumption [13]. This method utilizes rapid dielectric heating to achieve reaction temperatures more efficiently than conventional heating methods [13]. Studies have demonstrated that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields [13]. The uniform heating profile achieved through microwave assistance also leads to more consistent product quality and reduced formation of byproducts [13].

Carbon dioxide utilization as a cyanide source represents a paradigm shift toward sustainable cyanation chemistry [1] [12] [15]. This approach employs carbon dioxide and ammonia as the sole sources of carbon and nitrogen for cyano group formation [1] [12]. The reaction proceeds through the in situ formation of isocyanate intermediates that subsequently undergo rearrangement to form the desired nitrile products [1] [12]. This methodology eliminates the need for toxic metal cyanides while utilizing abundant and renewable feedstocks [1] [12].

Solvent-free reaction conditions have been developed to eliminate the environmental burden associated with organic solvent use [13] [14]. These approaches typically employ solid-supported catalysts or mechanochemical activation to facilitate reactions in the absence of liquid media [13]. Ball milling techniques have shown particular promise for achieving efficient mixing and activation of solid reactants [14].

Electrochemical synthesis methods offer the advantage of conducting reactions under ambient conditions without the need for harsh chemical oxidants or reductants [16]. These approaches utilize controlled potential electrolysis to drive the desired transformations while minimizing waste generation [16]. Recent studies have demonstrated the feasibility of electrochemical cyanation reactions that proceed through radical mechanisms [16].

Industrial-Scale Production Techniques

Industrial production of 2,5-dichlorobenzonitrile requires careful consideration of economic factors, safety requirements, and environmental regulations [17] [18] [19]. Current manufacturing processes typically operate at scales ranging from 8,000 to 15,000 metric tons per year for individual production facilities [17].

The ammoxidation process represents the most widely employed industrial method for producing dichlorobenzonitrile compounds [18] [20]. This process involves the gas-phase reaction of dichlorotoluene precursors with ammonia and oxygen over vanadium-phosphorus oxide catalysts [20]. The reaction operates at temperatures between 350 and 400 degrees Celsius and achieves high selectivity toward the desired nitrile products [20]. Industrial implementations of this process have achieved yields exceeding 80 percent while maintaining excellent product purity [20].

Continuous-flow reactor systems have been developed to improve process safety and efficiency in industrial settings [19]. These systems offer advantages in terms of heat management, reaction control, and product quality consistency [19]. The use of tubular reactor configurations allows for precise temperature and residence time control, leading to improved selectivity and reduced byproduct formation [19].

Process optimization in industrial settings focuses on minimizing raw material costs while maximizing product yield and purity [17] [19]. Feedstock selection plays a critical role, with manufacturers often choosing between different chlorinated aromatic precursors based on availability and cost considerations [17]. The integration of recycling systems for unreacted starting materials and catalyst recovery further improves the economic viability of industrial processes [19].

Quality control systems in industrial production rely on advanced analytical techniques including gas chromatography-mass spectrometry and high-performance liquid chromatography [17] [19]. These methods ensure that products meet stringent purity specifications, with pharmaceutical-grade materials typically requiring greater than 98 percent purity [17]. Batch-to-batch consistency is maintained through rigorous monitoring of reaction parameters and implementation of statistical process control methodologies [19].

Environmental compliance in industrial production has driven the development of advanced waste treatment systems [17] [19]. These systems typically include scrubbing technologies for removing hydrogen chloride and other acidic byproducts from reaction effluents [19]. Water treatment processes are designed to remove trace amounts of chlorinated organic compounds before discharge [19]. The implementation of closed-loop solvent recovery systems minimizes waste generation and reduces operating costs [19].

The global supply chain for 2,5-dichlorobenzonitrile is dominated by producers in China, which accounts for approximately 40 percent of worldwide production capacity [17]. European and North American producers together represent about 45 percent of global capacity, with the remaining production distributed among other regions [17]. This geographic concentration creates both opportunities and challenges for downstream users, who must balance cost considerations with supply security and regulatory compliance requirements [17].

XLogP3

GHS Hazard Statements

H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant